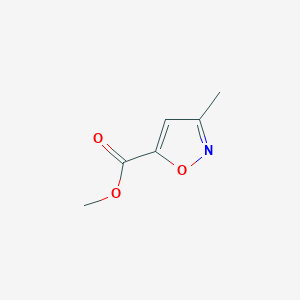
Methyl 3-methylisoxazole-5-carboxylate
Cat. No. B091604
Key on ui cas rn:
1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150592B2
Procedure details


To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).



Name
acetaldehyde oxime
Quantity
1.18 g
Type
reactant
Reaction Step Two





Yield
62%
Identifiers


|
REACTION_CXSMILES
|
ClN1C(=O)CCC1=O.[CH:9](=[N:11][OH:12])[CH3:10].[C:13]([O:17][CH3:18])(=[O:16])[C:14]#[CH:15].C(N(CC)CC)C>C(Cl)(Cl)Cl.O.N1C=CC=CC=1>[CH3:10][C:9]1[CH:15]=[C:14]([C:13]([O:17][CH3:18])=[O:16])[O:12][N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.67 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
acetaldehyde oxime
|
|
Quantity
|
1.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=NO
|
Step Three
|
Name
|
|
|
Quantity
|
2.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
2.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at rt for about 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at such a rate that the temperature was maintained between 15 and 18° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition the mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at about 18° C. for about 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with diethyl ether (20 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the formed precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC(=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 12.4 mmol | |
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
